molecular formula C9H19NO5 B14220532 2-Deoxy-2-(propylamino)-alpha-L-glucopyranose CAS No. 775536-43-1

2-Deoxy-2-(propylamino)-alpha-L-glucopyranose

Cat. No.: B14220532
CAS No.: 775536-43-1
M. Wt: 221.25 g/mol
InChI Key: CDIASLMTBMKXBH-VCQFTWBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deoxy-2-(propylamino)-alpha-L-glucopyranose is a synthetic carbohydrate derivative. This compound is part of a broader class of deoxy sugars, which are sugars that have had a hydroxyl group replaced by a hydrogen atom. The modification at the 2-position with a propylamino group makes this compound particularly interesting for various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-(propylamino)-alpha-L-glucopyranose typically involves the selective protection and deprotection of hydroxyl groups on the glucose molecule, followed by the introduction of the propylamino group. One common method starts with the protection of the hydroxyl groups using acetyl or benzyl groups. The 2-position hydroxyl group is then selectively deprotected and converted to a leaving group, such as a tosylate or mesylate. This intermediate is then reacted with propylamine to introduce the propylamino group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-(propylamino)-alpha-L-glucopyranose can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group at the 6-position can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group at the anomeric position can be reduced to form a hydroxyl group.

    Substitution: The propylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as halides or thiols can be used under basic conditions to replace the propylamino group.

Major Products

    Oxidation: 2-Deoxy-2-(propylamino)-alpha-L-glucopyranuronic acid.

    Reduction: this compound alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Deoxy-2-(propylamino)-alpha-L-glucopyranose has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.

    Biology: Studied for its potential role in cellular processes and as a probe for glycosylation pathways.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the context of metabolic disorders and cancer.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Deoxy-2-(propylamino)-alpha-L-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The propylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. This compound may also interfere with glycosylation processes, affecting the structure and function of glycoproteins and glycolipids.

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-2-fluoro-alpha-L-glucopyranose: Similar structure but with a fluorine atom instead of a propylamino group.

    2-Deoxy-2-(methylamino)-alpha-L-glucopyranose: Similar structure but with a methylamino group instead of a propylamino group.

    2-Deoxy-2-(ethylamino)-alpha-L-glucopyranose: Similar structure but with an ethylamino group instead of a propylamino group.

Uniqueness

The uniqueness of 2-Deoxy-2-(propylamino)-alpha-L-glucopyranose lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The propylamino group provides a balance of hydrophobicity and hydrogen bonding capability, making it a versatile scaffold for further functionalization and application in various fields.

Properties

CAS No.

775536-43-1

Molecular Formula

C9H19NO5

Molecular Weight

221.25 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-6-(hydroxymethyl)-3-(propylamino)oxane-2,4,5-triol

InChI

InChI=1S/C9H19NO5/c1-2-3-10-6-8(13)7(12)5(4-11)15-9(6)14/h5-14H,2-4H2,1H3/t5-,6-,7-,8-,9+/m0/s1

InChI Key

CDIASLMTBMKXBH-VCQFTWBDSA-N

Isomeric SMILES

CCCN[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1O)CO)O)O

Canonical SMILES

CCCNC1C(C(C(OC1O)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.